molecular formula C15H13BrN4O B141987 3-Bromo Nevirapine CAS No. 284686-21-1

3-Bromo Nevirapine

Cat. No.: B141987
CAS No.: 284686-21-1
M. Wt: 345.19 g/mol
InChI Key: FOKLVNOONYNOIG-UHFFFAOYSA-N
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Description

3-Bromo Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection. This compound is characterized by the presence of a bromine atom at the third position of the Nevirapine molecule, which can significantly alter its chemical properties and biological activities .

Mechanism of Action

Target of Action

3-Bromo Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of a management regimen for HIV-1 virus infection . The primary target of Nevirapine is the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is essential for viral replication as it is responsible for the conversion of viral RNA genome into DNA .

Mode of Action

Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This disruption inhibits the function of the reverse transcriptase, thereby blocking the replication of the virus .

Biochemical Pathways

The biochemical pathway affected by Nevirapine is the viral replication process of HIV-1. By inhibiting the reverse transcriptase enzyme, Nevirapine prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Pharmacokinetics

Nevirapine is characterized by rapid absorption and distribution, followed by prolonged elimination . The primary route of Nevirapine elimination is through metabolism by the cytochrome P450 enzyme system .

Result of Action

The inhibition of the reverse transcriptase enzyme by Nevirapine results in a decrease in viral load and an increase in CD4 cell counts . This improves the immune response against the virus and slows the progression of HIV-1 infection .

Action Environment

The efficacy and stability of Nevirapine can be influenced by various environmental factors. For instance, the emergence of resistant viral strains can reduce the effectiveness of Nevirapine . Additionally, NNRTIs usually suffer from low aqueous solubility , which can affect the bioavailability of the drug. Novel bicyclic nnrtis derived from nevirapine, such as this compound, are being designed and prepared to improve these physicochemical properties .

Safety and Hazards

Nevirapine is harmful if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Furthermore, 3-bromo-isoxazoline derivatives, which include 3-Bromo Nevirapine, have shown potential in inhibiting GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo Nevirapine typically involves the bromination of Nevirapine or its intermediates. One common method is the bromination of N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo Nevirapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted Nevirapine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Comparison with Similar Compounds

Uniqueness of 3-Bromo Nevirapine: this compound is unique due to the presence of the bromine atom, which can enhance its binding affinity to the reverse transcriptase enzyme and potentially improve its efficacy. Additionally, the bromine atom can serve as a handle for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLVNOONYNOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443572
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-21-1
Record name 3-Bromo Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is 3-Bromo Nevirapine at inhibiting HIV reverse transcriptase compared to Nevirapine?

A1: The research indicates that this compound demonstrates a promising ability to inhibit HIV reverse transcriptase, albeit with slightly lower potency than Nevirapine. The IC50 value for this compound was determined to be 3.0 uM, while Nevirapine exhibited an IC50 of 0.5 uM. [] This suggests that this compound requires a higher concentration to achieve a similar level of enzyme inhibition compared to Nevirapine.

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